3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide
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Overview
Description
3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class. This compound is characterized by its complex structure, which includes an ethoxyacetamido group, a nitrophenyl group, and a benzofuran core. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of a suitable phenol derivative with an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Ethoxyacetamido Group: The ethoxyacetamido group can be introduced through an acylation reaction using ethoxyacetyl chloride and an amine derivative.
Nitration: The nitrophenyl group can be introduced through a nitration reaction using nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted benzofuran derivatives.
Scientific Research Applications
3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials or as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
3-(2-acetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide: Similar structure but lacks the ethoxy group.
3-(2-ethoxyacetamido)-N-(4-aminophenyl)benzofuran-2-carboxamide: Similar structure but has an amino group instead of a nitro group.
Uniqueness
3-(2-ethoxyacetamido)-N-(4-nitrophenyl)benzofuran-2-carboxamide is unique due to the presence of both the ethoxyacetamido and nitrophenyl groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with specific desired activities or properties.
Properties
IUPAC Name |
3-[(2-ethoxyacetyl)amino]-N-(4-nitrophenyl)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O6/c1-2-27-11-16(23)21-17-14-5-3-4-6-15(14)28-18(17)19(24)20-12-7-9-13(10-8-12)22(25)26/h3-10H,2,11H2,1H3,(H,20,24)(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVGZVBZJMNHQBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=O)NC1=C(OC2=CC=CC=C21)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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